molecular formula C6H2ClF3INO B6337317 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, 97% CAS No. 1221171-84-1

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, 97%

Cat. No. B6337317
CAS RN: 1221171-84-1
M. Wt: 323.44 g/mol
InChI Key: DPEXAPQDSCSEEO-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H2ClF3INO . It is a liquid at room temperature . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes compounds like 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, is a topic of active research . Various methods have been reported, such as chlorination under liquid-phase conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine consists of a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it . The InChI code for this compound is 1S/C6H2ClF3INO/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H .


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is a liquid at room temperature . The compound has a molecular weight of 197.54 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

  • Synthesis of Herbicides :

    • It is a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron (Zuo Hang-dong, 2010).
  • Regioselective Functionalization :

    • Useful for site-selective electrophilic substitutions in pyridines, playing a crucial role in creating structurally diverse compounds (F. Mongin et al., 1998).
    • Enables the development of new building blocks for life-sciences-oriented research, including the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines (Baptiste Manteau et al., 2010).
  • Synthesis of Novel Compounds :

  • Creation of Trifluoromethyl Ethers :

    • An isolable pyridinium trifluoromethoxide salt, derived from this compound, is effective in forming trifluoromethyl ethers, highlighting its versatility in synthetic chemistry (Geraldo Duran-Camacho et al., 2021).
  • Pharmaceutical and Agrochemical Applications :

    • It serves as an intermediate in the pharmaceutical and agrochemical industries, particularly in herbicide development (Li Zheng-xiong, 2004).
  • Regioexhaustive Functionalization :

    • Demonstrates the concept of regioexhaustive functionalization in synthetic chemistry, showing its utility in creating various carboxylic acids (F. Cottet et al., 2004).
  • Development of Pyridine-Derived Reagents :

    • Pyridine-derived triflating reagents have been synthesized using this compound, highlighting its importance in developing novel reagents for chemical synthesis (D. Comins et al., 2003).

Safety and Hazards

The safety data sheet for 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine, are expected to find many novel applications in the future . They are a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-chloro-4-iodo-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXAPQDSCSEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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